molecular formula C19H21F2N5O2 B10939345 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine CAS No. 1174846-99-1

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine

Cat. No.: B10939345
CAS No.: 1174846-99-1
M. Wt: 389.4 g/mol
InChI Key: KQWPVPAANKLTLG-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a difluoromethyl group, a dimethoxyphenyl group, and a pyrazolyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Core: This is usually achieved through a cyclization reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and difluoromethylamine.

    Introduction of the Pyrazolyl Group: This step involves the reaction of the pyrimidine intermediate with 5-methyl-1H-pyrazole under suitable conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
  • **N-[4-(CHLOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE

Uniqueness

The presence of the difluoromethyl group in N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE imparts unique chemical and biological properties compared to its analogs. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications.

Properties

CAS No.

1174846-99-1

Molecular Formula

C19H21F2N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methylpyrazol-1-yl)ethyl]pyrimidin-2-amine

InChI

InChI=1S/C19H21F2N5O2/c1-12-6-7-23-26(12)9-8-22-19-24-14(11-15(25-19)18(20)21)13-4-5-16(27-2)17(10-13)28-3/h4-7,10-11,18H,8-9H2,1-3H3,(H,22,24,25)

InChI Key

KQWPVPAANKLTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNC2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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